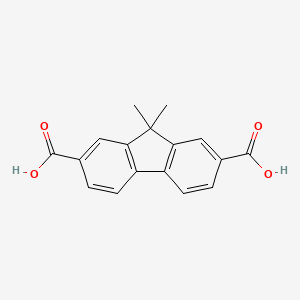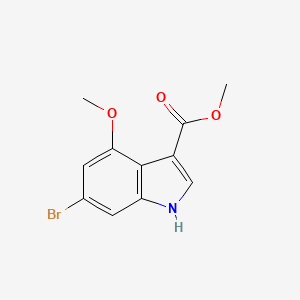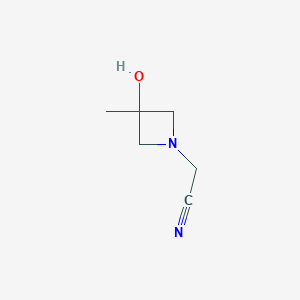
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring, which is a highly strained structure, making it an interesting target for synthetic chemists
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and is known for its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods typically involve the use of efficient and concise synthetic routes that can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxy-3-methylazetidine: Lacks the acetonitrile group, making it less reactive.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group and is used in the synthesis of peptides.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group in a highly strained azetidine ring
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8(5-6)3-2-7/h9H,3-5H2,1H3 |
InChI Key |
ILRIXDGTODDTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


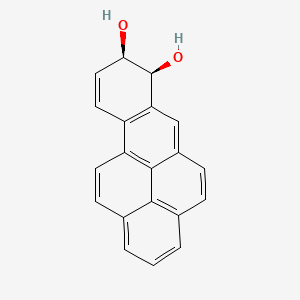
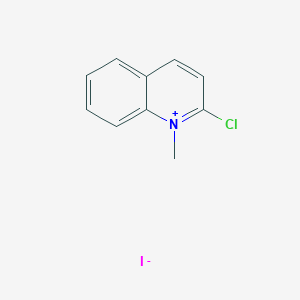
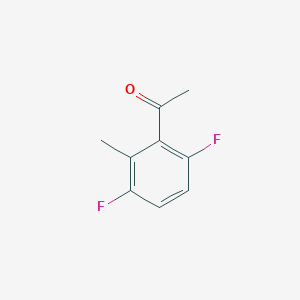
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
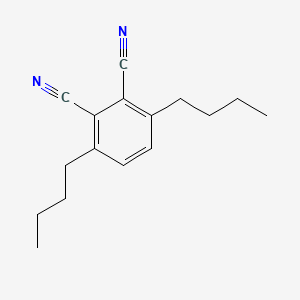
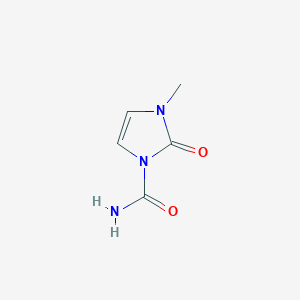
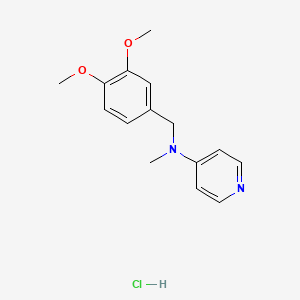
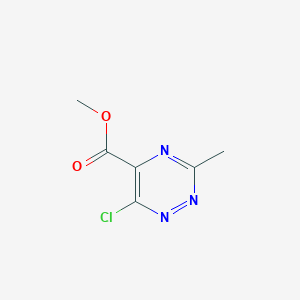

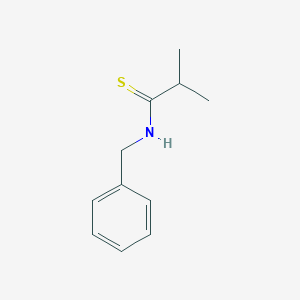
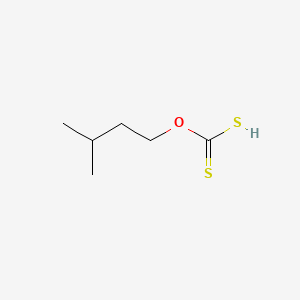
![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
